molecular formula C18H19NO2 B5567862 (2E)-N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B5567862
M. Wt: 281.3 g/mol
InChI Key: CTHPSUMQVDFLJZ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 3,5-dimethylphenyl group and a 4-methoxyphenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of 3,5-dimethylaniline with 4-methoxycinnamic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or hydroxylated derivatives.

Scientific Research Applications

(2E)-N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural features.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2E)-N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. Pathways involved include inhibition of enzyme activity or disruption of cellular processes, leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(3,5-dimethylphenyl)-3-(4-hydroxyphenyl)prop-2-enamide
  • (2E)-N-(3,5-dimethylphenyl)-3-(4-chlorophenyl)prop-2-enamide
  • (2E)-N-(3,5-dimethylphenyl)-3-(4-nitrophenyl)prop-2-enamide

Uniqueness

(2E)-N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions. This structural feature may enhance its biological activity or material properties compared to similar compounds.

Properties

IUPAC Name

(E)-N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-13-10-14(2)12-16(11-13)19-18(20)9-6-15-4-7-17(21-3)8-5-15/h4-12H,1-3H3,(H,19,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHPSUMQVDFLJZ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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